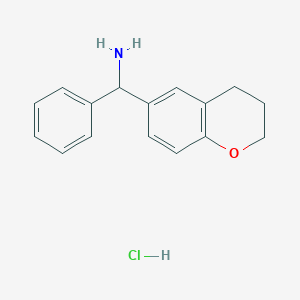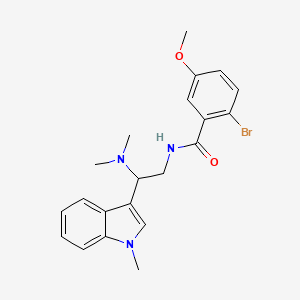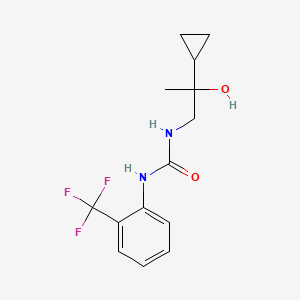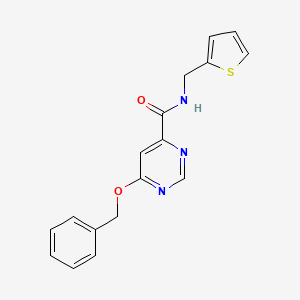
3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine” is a chemical substance with the molecular weight of 163.22 . It is also known by its IUPAC name, isochroman-6-ylmethanamine . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H13NO/c11-6-8-1-2-10-7-12-4-3-9 (10)5-8/h1-2,5H,3-4,6-7,11H2 . This InChI code provides a standard way to encode the compound’s molecular structure using text. For a visual representation of the structure, one can use software that can interpret InChI codes.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 163.22 . The compound is stored at 4°C . For more detailed physical and chemical properties, it is recommended to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with catecholates and related compounds, including those similar to the query compound, have been shown to display photocytotoxicity in red light. These complexes can generate reactive oxygen species and induce apoptosis in various cell lines. They are also capable of interacting with DNA and are ingested in the nucleus of cells like HeLa and HaCaT, highlighting their potential for cellular imaging and cancer therapy (Basu et al., 2014).
Corrosion Inhibition
Schiff base compounds derived from similar structures have been studied for their role in inhibiting corrosion, particularly in steel in acidic environments. These compounds can significantly retard the corrosion rate, making them useful in industrial applications for protecting metal surfaces (Emregül & Hayvalı, 2006).
Antimicrobial Properties
Simple benzoquinones and benzopyran derivatives have been identified with significant antimicrobial properties. These compounds, similar to the query compound, show activity against various microorganisms, including Staphylococcus epidermidis and yeasts like Cryptococcus neoformans and Candida albicans (Drewes et al., 2005).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives similar to the query compound, have shown good catalytic activity and selectivity. This highlights their potential in various chemical reactions and processes (Roffe et al., 2016).
Dopaminergic Activity
Certain derivatives of benzopyran compounds have been evaluated for their dopaminergic activity, indicating their potential use in neurological research and therapy. These compounds can interact with dopamine receptors, affecting both central and peripheral dopaminergic systems (Pfeiffer et al., 1982).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H318, and H335 . This means it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl(phenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c17-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-18-15;/h1-3,5-6,8-9,11,16H,4,7,10,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYBMXMLPIAOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(C3=CC=CC=C3)N)OC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2989162.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2989164.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2989167.png)
![2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2989169.png)


![Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2989172.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B2989173.png)
![N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B2989174.png)


![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)